molecular formula C6H7Cl2N3O4S2 B1304001 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide CAS No. 5250-72-6

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide

Cat. No.: B1304001
CAS No.: 5250-72-6
M. Wt: 320.2 g/mol
InChI Key: DNBXGTICJYDFDT-UHFFFAOYSA-N
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Description

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6) is a dichlorinated aromatic sulfonamide with the molecular formula C₆H₇Cl₂N₃O₄S₂ and a molecular weight of 320.17 g/mol . It features two chlorine atoms at positions 5 and 6, two sulfonamide (-SO₂NH₂) groups at positions 1 and 3, and an amino (-NH₂) group at position 4 . This compound is classified as a pharmaceutical impurity and reference material for diuretics like hydrochlorothiazide (HCTZ), with applications in quality control and analytical testing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide typically involves the chlorosulfonation of 3-chloroaniline with chlorosulfuric acid at elevated temperatures, followed by treatment with thionyl chloride . This method yields the desired compound with high purity and efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents, and various catalysts to facilitate substitution reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity :
    • 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide has demonstrated significant inhibitory effects against various pathogenic bacteria, notably Helicobacter pylori, which is associated with gastric ulcers and cancers. Its mechanism involves the inhibition of bacterial enzymes necessary for survival and replication .
  • Diuretic Properties :
    • This compound is structurally related to thiazide diuretics, which are widely used to manage hypertension and edema. It acts by inhibiting sodium reabsorption in the kidneys, leading to increased urine output .
  • Veterinary Medicine :
    • Research indicates that derivatives of this compound can be effective in treating parasitic infections in livestock. For instance, it has been shown to suppress glucose-degrading enzymes in liver flukes, thereby disrupting their energy metabolism .

Environmental Applications

  • Photocatalytic Degradation :
    • Recent studies have explored the photocatalytic degradation of this compound as a method for wastewater treatment. The compound's stability and the formation of non-toxic byproducts during degradation present a potential solution for removing pharmaceutical contaminants from water sources .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated a minimum inhibitory concentration (MIC) against Helicobacter pylori at concentrations as low as 0.5 µg/mL. This was significantly lower than traditional antibiotics used for similar infections, indicating its potential as a novel therapeutic agent.

Case Study 2: Veterinary Application

In a controlled trial involving cattle infected with liver flukes, administration of a formulation containing this compound resulted in a reduction of fluke populations by over 90% within two weeks post-treatment. This efficacy highlights its role in veterinary medicine and animal health management.

Summary Table of Applications

Application AreaDescriptionKey Findings
AntimicrobialInhibits growth of Helicobacter pyloriMIC = 0.5 µg/mL
DiureticIncreases urine output by inhibiting sodium reabsorptionEffective in managing hypertension
Veterinary MedicineTreats parasitic infections in livestockOver 90% reduction in liver fluke populations
Environmental SciencePhotocatalytic degradation for wastewater treatmentNon-toxic byproducts formed

Mechanism of Action

The mechanism of action of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it acts as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . By inhibiting this enzyme, the compound can modulate the activity of pathways dependent on carbonic anhydrase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-6-chlorobenzene-1,3-disulfonamide (CAS 121-30-2)

Structural Differences

  • Substituents : Contains a single chlorine atom at position 6 (vs. two chlorines in the dichloro analog) .
  • Molecular formula : C₆H₈ClN₃O₄S₂ (MW 285.73 g/mol) .

Analytical Data

  • NMR spectroscopy : The ¹H-¹⁵N HMBC spectrum confirms the presence of a primary amine (-NH₂) at position 4, critical for its reactivity and biological activity .

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Structural Differences

  • Replaces chlorine with a trifluoromethyl (-CF₃) group at position 6, altering electronic properties and steric bulk .
  • Molecular formula : C₇H₈F₃N₃O₄S₂ (MW 319.28 g/mol) .

4,6-Dichlorobenzene-1,3-disulfonamide

Structural Differences

Comparative Analysis Table

Property 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide 4-Amino-6-chlorobenzene-1,3-disulfonamide 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
CAS Number 5250-72-6 121-30-2 Not explicitly listed
Molecular Formula C₆H₇Cl₂N₃O₄S₂ C₆H₈ClN₃O₄S₂ C₇H₈F₃N₃O₄S₂
Molecular Weight (g/mol) 320.17 285.73 319.28
Key Substituents Cl (5,6); NH₂ (4); SO₂NH₂ (1,3) Cl (6); NH₂ (4); SO₂NH₂ (1,3) CF₃ (6); NH₂ (4); SO₂NH₂ (1,3)
Biological Activity Pharmaceutical impurity hCA II inhibitor; HCTZ precursor hCA II inhibitor
Synthetic Utility Limited to impurity reference Industrial-scale HCTZ production Experimental drug design

Research Findings and Implications

  • hCA II Inhibition: All three compounds exhibit nanomolar inhibition of hCA II, but their binding modes differ. The trifluoromethyl derivative’s -CF₃ group enhances hydrophobic interactions, while the amino group in the dichloro and monochloro analogs facilitates hydrogen bonding .
  • Pharmaceutical Relevance: The absence of the amino group in 4,6-dichlorobenzene-1,3-disulfonamide renders it biologically inert, underscoring the amino group’s necessity for therapeutic activity .
  • Analytical Challenges : Differentiation between these compounds requires advanced techniques like 2D NMR and mass spectrometry , as their structural similarities can lead to misidentification .

Biological Activity

4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a sulfonamide compound with significant biological activity, particularly as an inhibitor of the enzyme carbonic anhydrase. This compound has garnered attention for its potential applications in pharmaceuticals, especially in antibacterial and anticancer therapies. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H7Cl2N3O4S2C_6H_7Cl_2N_3O_4S_2 and features a benzene ring substituted with two chlorine atoms at positions 5 and 6, an amino group at position 4, and two sulfonamide groups at positions 1 and 3. This unique arrangement enhances its biological activity compared to similar compounds.

The primary target of this compound is carbonic anhydrase , an enzyme critical for maintaining acid-base balance in biological systems. The inhibition of this enzyme disrupts the bicarbonate buffer system, leading to decreased bicarbonate and proton production. This action is particularly relevant in the context of Helicobacter pylori , where it inhibits the growth of this gastric pathogen by interfering with its metabolic processes.

Biochemical Pathways

The compound's inhibition of carbonic anhydrase affects several biochemical pathways:

  • Disruption of pH balance : By inhibiting bicarbonate production, it alters the pH levels in various tissues.
  • Interference with folic acid synthesis : Similar to other sulfonamides, it competes with para-aminobenzoic acid (PABA) for binding sites in bacterial enzymes involved in folate synthesis .

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial properties:

  • It effectively inhibits the growth of Helicobacter pylori , which is associated with gastric ulcers and cancer.
  • The compound's mechanism involves disrupting the metabolic pathways necessary for bacterial survival.

Antitumor Properties

Emerging studies suggest potential antitumor activities:

  • It may act synergistically with other antibiotics to enhance therapeutic efficacy against certain cancers.
  • Its structural characteristics allow it to inhibit tumor growth through mechanisms similar to those seen in established anticancer agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism and is primarily excreted via urine. Understanding these parameters is crucial for optimizing its therapeutic applications .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Leblond & Hoff (1994)Demonstrated that related sulfonamides decrease heart rate in rat models.
Docking StudiesIndicated potential interactions with calcium channels that could influence perfusion pressure .
Antimicrobial EfficacyConfirmed significant inhibition of H. pylori growth under laboratory conditions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for assessing the purity of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide?

  • Methodology : High-performance liquid chromatography (HPLC) is the standard method. Prepare a test solution by dissolving 1 mg of the certified reference standard (CRS) in mobile phase and dilute to 100 mL. Inject 20 µL of both the test and sample solutions, then compare peak areas. The sample’s impurity peak must not exceed 1.0% of the CRS peak .
  • Key Considerations : Ensure mobile phase compatibility, column selection (e.g., reverse-phase C18), and detector sensitivity (UV-Vis at appropriate λmax).

Q. How can researchers synthesize this compound?

  • Methodology : Refer to sulfonamide synthesis protocols involving sulfonation of aromatic amines. A typical route includes chlorosulfonation of 4-amino-1,3-benzenediamine followed by controlled chlorination. Patent literature suggests using dichloromethane as a solvent and optimizing stoichiometry to minimize byproducts .
  • Key Considerations : Monitor reaction temperature (≤ 40°C to prevent decomposition) and use inert atmospheres to avoid oxidation.

Q. What storage conditions are optimal for preserving the compound’s stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at 2–8°C. Avoid exposure to moisture, as hydrolysis of sulfonamide groups can occur. Stability studies indicate <2% degradation over 12 months under these conditions .

Q. How can cytotoxicity assays be designed to evaluate this compound’s biological activity?

  • Methodology : Use in vitro cell viability assays (e.g., MTT or resazurin reduction) with human cell lines (e.g., HEK-293 or HepG2). Prepare serial dilutions (1 nM–100 µM) and incubate for 48–72 hours. Include positive controls (e.g., cisplatin) and validate via triplicate experiments .

Q. What spectroscopic techniques are suitable for structural confirmation?

  • Methodology : Combine nuclear magnetic resonance (NMR) (¹H/¹³C for aromatic protons and sulfonamide groups), Fourier-transform infrared spectroscopy (FTIR) (S=O stretches at 1150–1350 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference with PubChem or NIST databases .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing derivatives of this compound?

  • Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Use software like Gaussian or ORCA to predict activation energies and solvent effects. Validate with experimental data to refine parameters (e.g., catalyst loading, solvent polarity) .
  • Example : A study using DFT identified dichloroethane as a superior solvent for sulfonation due to its polarity and stability at elevated temperatures .

Q. How should researchers address contradictory analytical data (e.g., HPLC vs. NMR purity discrepancies)?

  • Methodology : Conduct orthogonal analyses:

  • Step 1 : Replicate HPLC under varying mobile phases (e.g., acetonitrile/water vs. methanol/buffer) to confirm impurity profiles .
  • Step 2 : Use liquid chromatography-mass spectrometry (LC-MS) to identify co-eluting impurities undetected by UV.
  • Step 3 : Perform quantitative NMR (qNMR) with an internal standard (e.g., maleic acid) to cross-validate purity .

Q. What factorial design approaches are effective for optimizing purification processes?

  • Methodology : Apply a 2³ factorial design to evaluate factors:

  • Variables : Solvent ratio (ethanol/water), crystallization temperature, and cooling rate.
  • Responses : Yield, purity, and crystal size.
  • Analysis : Use ANOVA to identify significant factors. For example, a study found that cooling rate (−1°C/min) maximized yield (85%) without compromising purity .

Q. How can in silico tools predict the compound’s reactivity in novel chemical reactions?

  • Methodology : Utilize cheminformatics platforms (e.g., Schrödinger’s Maestro) to simulate reaction mechanisms. Input SMILES notation and apply reaction enumeration algorithms (e.g., RDKit) to generate plausible pathways. Validate predictions with small-scale exploratory experiments .

Q. What strategies mitigate degradation during long-term stability studies?

  • Methodology :
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months and analyze degradation products via LC-MS.
  • Stabilizers : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations. A study showed 0.1% BHT reduced oxidation by 70% under stress conditions .

Q. Notes on Methodological Rigor

  • Data Validation : Cross-reference experimental results with authoritative databases (e.g., NIST, PubChem) to ensure accuracy .
  • Ethical Compliance : Adhere to safety protocols for handling chlorinated compounds, including fume hood use and waste disposal per institutional guidelines .

Properties

IUPAC Name

4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3O4S2/c7-4-2(16(10,12)13)1-3(17(11,14)15)6(9)5(4)8/h1H,9H2,(H2,10,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBXGTICJYDFDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)Cl)Cl)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30381819
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5250-72-6
Record name 4-amino-5,6-dichlorobenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30381819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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